4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride
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Overview
Description
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by the reaction of a 1,3-diketone with hydrazine or its derivatives under acidic or basic conditions.
Bromination: The pyrazole ring can be brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Alkylation: The brominated pyrazole can be alkylated using an alkyl halide (e.g., ethyl bromide) in the presence of a base such as potassium carbonate.
Pyrrolidine substitution: The final step involves the substitution of the bromine atom with pyrrolidine under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom can be substituted with other nucleophiles like amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base like sodium hydride or potassium carbonate.
Major Products
Oxidation: Formation of corresponding pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or pharmacophore in medicinal chemistry.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes, receptors, or nucleic acids. The compound could modulate biological pathways by binding to these targets and altering their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole
- 4-bromo-1-ethyl-1H-pyrazole
Uniqueness
4-bromo-1-ethyl-3-(pyrrolidin-2-yl)-1H-pyrazole hydrochloride is unique due to the presence of both the bromine atom and the pyrrolidine ring, which can impart distinct chemical and biological properties compared to other pyrazole derivatives.
Properties
Molecular Formula |
C9H15BrClN3 |
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Molecular Weight |
280.59 g/mol |
IUPAC Name |
4-bromo-1-ethyl-3-pyrrolidin-2-ylpyrazole;hydrochloride |
InChI |
InChI=1S/C9H14BrN3.ClH/c1-2-13-6-7(10)9(12-13)8-4-3-5-11-8;/h6,8,11H,2-5H2,1H3;1H |
InChI Key |
BMTYXCNYZPXNJD-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C2CCCN2)Br.Cl |
Origin of Product |
United States |
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